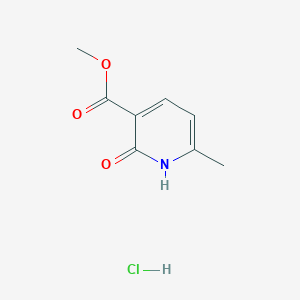

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride” is a chemical compound. It is related to 2-Hydroxy-6-methylpyridine, which reacts with carboxylic acids RCOOH to give an equilibrium mixture of products .

Molecular Structure Analysis

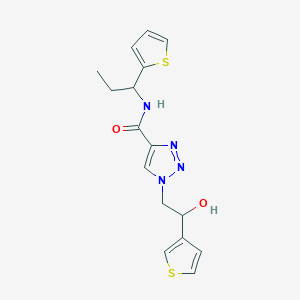

The InChI code for Methyl 2-hydroxy-6-methylpyridine-3-carboxylate is 1S/C8H9NO3/c1-5-3-4-6 (7 (10)9-5)8 (11)12-2/h3-4H,1-2H3, (H,9,10) and the InChI key is QCXBGGVIGMAIJF-UHFFFAOYSA-N .Scientific Research Applications

Synthesis of Fine Chemicals

This compound is utilized in the synthesis of fine chemicals due to its reactive carboxylate group. It can react with various reagents to form intermediates that are crucial in the production of complex molecules used in pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for creating bioactive molecules. Its pyridine core is a common motif in drugs, and modifications to its structure can lead to the discovery of new therapeutic agents .

Polymer Science

The methylpyridine moiety of the compound can be incorporated into polymers to impart unique properties such as increased thermal stability, electrical conductivity, and the ability to form complex structures useful in materials science .

Catalysis

“Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride” can act as a ligand in catalytic systems. It can coordinate to metal centers, influencing the reactivity and selectivity of catalytic processes important in industrial chemistry .

Agrochemical Research

In agrochemical research, derivatives of this compound are explored for their potential as herbicides or pesticides. The pyridine ring can be functionalized to target specific biological pathways in pests .

Environmental Chemistry

This compound can be used to study degradation processes and environmental fate of pyridine-based chemicals. Understanding its breakdown can help in assessing the environmental impact of related compounds .

Analytical Chemistry

As a standard or reference compound, it’s used in analytical methods to quantify or detect the presence of similar structures in various samples, which is essential in quality control and forensic analysis .

Green Chemistry

The compound’s potential in green chemistry is being explored, particularly in the development of more sustainable and environmentally friendly chemical processes. Its reactivity can be harnessed in reactions that minimize waste and energy use .

properties

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(7(10)9-5)8(11)12-2;/h3-4H,1-2H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUIRXYYXJDYFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,2-dimethylpyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2885503.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2885505.png)

![2-ethyl-5-((3-methylbenzyl)thio)-6-phenethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2885506.png)

![Pentyl 2-[7-(2-hydroxy-3-naphthalen-1-yloxypropyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2885511.png)

![3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B2885516.png)

![2-Chloro-1-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]ethanone](/img/structure/B2885525.png)